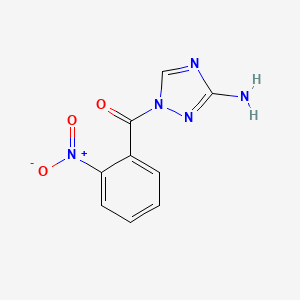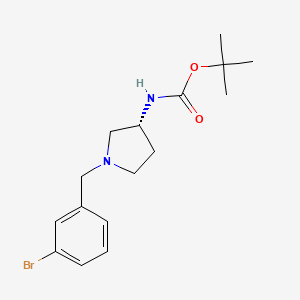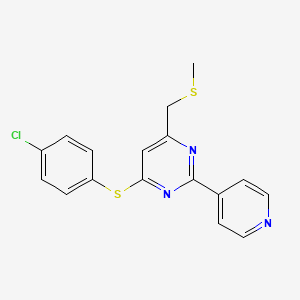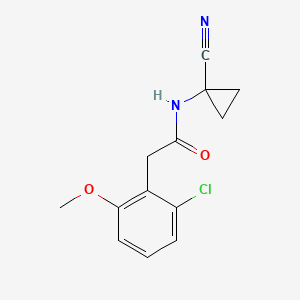![molecular formula C20H16N2O5 B2487484 8-ethoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892756-39-7](/img/structure/B2487484.png)
8-ethoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to the compound of interest often involves starting materials like 4-hydroxycoumarine, leading to a range of compounds with potential antibacterial and antioxidant activities. The structural confirmation of these compounds employs analytical and spectroscopic methods, including UV, IR, 1H, 13C-NMR, NOESY, and HMBC NMR spectra, to elucidate proton and carbon positions (N. Hamdi, V. Passarelli, A. Romerosa, 2011). Another study on closely related compounds highlights a solvent-free synthesis approach, emphasizing the importance of efficient and environmentally friendly methods in the production of such complex molecules (Nilay Shah et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by complex interactions and arrangements. For example, polymorphism studies reveal the potential anticancer activity of similar compounds, with variations in molecular structures affecting intermolecular interactions and crystal organization (S. Shishkina et al., 2019). These insights underscore the significance of molecular structure in determining the properties and potential applications of the compound.
Chemical Reactions and Properties
Research on derivatives of 2H-chromen-2-ones elucidates a variety of chemical reactions and properties, including photoinduced rearrangements leading to novel compounds with potential pharmaceutical applications (Jinming Fan et al., 2017). Another study emphasizes the synthesis of heterocyclic compounds demonstrating the versatility and reactivity of these molecules in forming compounds with diverse biological activities (C. Shruthi et al., 2019).
Physical Properties Analysis
The physical properties of these compounds, such as thermal stability and crystal transparency, are critical for their potential applications. Studies on similar compounds have utilized techniques like thermal analysis and UV-Visible spectroscopy to characterize these properties, providing insights into their stability and suitability for various applications (C. Shruthi et al., 2019).
Chemical Properties Analysis
The chemical properties, particularly the antimicrobial and antioxidant activities of these compounds, have been a focus of research. For instance, derivatives exhibiting significant antibacterial activity against various pathogens suggest the potential for pharmaceutical development (N. Hamdi, V. Passarelli, A. Romerosa, 2011). Moreover, the exploration of oxadiazole derivatives containing 2H-chromen-2-one moiety for their antibacterial and antifungal activities highlights the chemical versatility and potential therapeutic applications of these compounds (M. Mahesh et al., 2022).
Mécanisme D'action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. The compound could potentially interact with biological macromolecules through its various functional groups .
Safety and Hazards
Orientations Futures
The study and application of this compound could potentially be a fruitful area of research. Its complex structure and multiple functional groups make it interesting from a synthetic perspective. If it exhibits desirable biological activity, it could potentially be developed into a therapeutic agent .
Propriétés
IUPAC Name |
8-ethoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-3-25-16-6-4-5-13-11-15(20(23)26-17(13)16)19-21-18(22-27-19)12-7-9-14(24-2)10-8-12/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZHVSORXLKALI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-ethoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-ethyl-N-[1-(1-prop-2-enoylpiperidine-4-carbonyl)azetidin-3-yl]carbamate](/img/structure/B2487401.png)

![3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide](/img/structure/B2487406.png)



![N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2487412.png)
![(2S)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propanoic acid](/img/structure/B2487414.png)



![N-[[4-(4-fluorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2487421.png)
